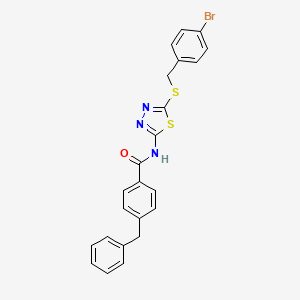

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its anticancer and antimicrobial activities . Structurally, it features a central 1,3,4-thiadiazole ring substituted at position 5 with a 4-bromobenzylthio group and at position 2 with a benzamide moiety bearing a 4-benzyl substituent. This design combines hydrophobic aromatic groups (benzyl, bromobenzyl) with a sulfur-rich thiadiazole core, enhancing membrane permeability and target binding.

Synthesis typically involves cyclization of thiosemicarbazide derivatives followed by functionalization with brominated benzyl halides .

Properties

IUPAC Name |

4-benzyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3OS2/c24-20-12-8-18(9-13-20)15-29-23-27-26-22(30-23)25-21(28)19-10-6-17(7-11-19)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPYFHRMSQKEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole core. This can be achieved by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of Bromobenzyl Group: The next step involves the introduction of the 4-bromobenzyl group. This can be done through a nucleophilic substitution reaction using 4-bromobenzyl chloride and the thiadiazole intermediate.

Attachment of Benzyl Group: The final step is the attachment of the benzyl group to the nitrogen atom of the thiadiazole ring. This can be accomplished through a condensation reaction with benzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiadiazole ring or the bromobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives, dehalogenated products.

Substitution: Functionalized thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound has been evaluated for its cytotoxic properties against various cancer cell lines.

- Case Study : Alam et al. (2011) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and reported significant suppressive activity against lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 | 10.5 |

| SK-MEL-2 | 4.27 |

| SK-OV-3 | 8.9 |

| HCT15 | 12.0 |

The structure–activity relationship indicates that specific substituents on the thiadiazole ring are crucial for enhancing anticancer activity.

Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has also been extensively studied.

- Case Study : In a study evaluating the antimicrobial activities of various derivatives, certain compounds exhibited noteworthy effects against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum .

| Microbial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| X. oryzae pv. oryzicola | 30 |

| X. oryzae pv. oryzae | 56 |

| Rhizoctonia solani | 45 |

| Fusarium graminearum | 50 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that some derivatives of 1,3,4-thiadiazoles possess neuroprotective properties.

- Case Study : A study focused on the neuroprotective effects of thiadiazole compounds demonstrated their ability to protect against seizures in animal models using the MES and PTZ methods . The compound exhibited an LD50 of 3,807.87 mg/kg with protective rates of up to 80% at specific dosages.

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's.

- Case Study : Research conducted on various benzyl-substituted thiadiazoles indicated their potential as acetylcholinesterase inhibitors . This could position compounds like 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide as candidates for further development in Alzheimer's treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting normal cellular functions. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 1,3,4-thiadiazole derivatives vary primarily in substituents at the 5-position (thioether group) and the benzamide moiety. These modifications influence melting points, solubility, and reactivity (Table 1).

Table 1: Structural Analogs and Physicochemical Properties

Key Observations :

- Bromo and chloro substituents (e.g., 5e, target compound) increase molecular weight and hydrophobicity compared to methoxy or methyl groups.

- Higher yields (e.g., 88% for 5h ) correlate with less sterically hindered substituents like benzylthio.

Anticancer Activity

Bromo-substituted analogs exhibit superior potency. For instance, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality at 60 mg/kg in vivo, highlighting bromine’s role in enhancing activity . In contrast, chloro-substituted analogs (e.g., 5e ) show moderate cytotoxicity.

Key SAR Insights :

- Bromo vs. Chloro : Bromo substitution enhances bioactivity due to increased electron-withdrawing effects and van der Waals interactions .

- Thiadiazole Core : Critical for DNA intercalation and enzyme inhibition (e.g., DHFR binding ).

- Benzamide Substituents : Methoxy groups (e.g., 4j ) improve selectivity but reduce potency compared to halogenated analogs.

Biological Activity

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Synthesis and Structural Characteristics

The synthesis of 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several steps:

- Formation of the Thiadiazole Core : Cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

- Introduction of the Bromobenzyl Group : Nucleophilic substitution using 4-bromobenzyl chloride and the thiadiazole intermediate.

- Attachment of the Benzyl Group : Condensation reaction with benzylamine to attach the benzyl group to the nitrogen atom of the thiadiazole ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. For instance:

- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against three cancer cell lines, indicating potent activity compared to standard treatments .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth, such as BRAF and VEGFR-2 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Studies : Research indicates that derivatives similar to 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide show high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. These activities are comparable or even superior to established antibiotics such as norfloxacin and ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural characteristics:

| Compound | Structural Feature | Anticancer Activity (IC50 μM) | Antibacterial Activity |

|---|---|---|---|

| 4a | No bromine | 15.36 | Moderate |

| 4b | Bromine at para | 10.10 | High |

| 4c | Benzyl piperazine | 2.32 | Low |

This table illustrates how variations in substituents can significantly impact both anticancer and antibacterial activities.

Case Studies

- Cytotoxicity Evaluation : A study evaluated various thiadiazole derivatives for their cytotoxic effects on human breast cancer cells (MCF-7). The results showed that compounds with specific substitutions exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects on BRAF and VEGFR-2 kinases. The compound demonstrated IC50 values similar to those of sorafenib, a well-known anticancer drug, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the optimal synthetic routes for 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives (e.g., using carbon disulfide under basic conditions) to generate the 1,3,4-thiadiazole ring .

Functionalization : Introduction of the 4-bromobenzylthio group via nucleophilic substitution. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base at 60–80°C for 6–12 hours .

Benzamide Coupling : Amide bond formation between the thiadiazole intermediate and 4-benzylbenzoic acid using coupling agents like EDCI/HOBt in dichloromethane (DCM) or DMF .

Key Considerations : Optimize reaction time, temperature (e.g., 0–25°C for coupling), and solvent polarity to minimize side products. Monitor purity via TLC and confirm with NMR/IR .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z ≈ 535.2 for C₂₃H₁₈BrN₃OS₂) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-S), and ~680 cm⁻¹ (C-Br) .

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

Advanced: How do structural modifications (e.g., halogen substitution) impact its biological activity?

Answer:

- Bromine vs. Chlorine : The 4-bromobenzyl group enhances lipophilicity and target binding via halogen bonding (e.g., with kinase active sites). In contrast, chloro analogs may exhibit reduced potency due to weaker interactions .

- Benzamide Substituents : Electron-withdrawing groups (e.g., nitro) on the benzamide moiety improve metabolic stability but may reduce solubility. Methyl or methoxy groups balance bioavailability and activity .

Methodological Insight : Use SAR studies with analogs (e.g., 3,5-dimethylbenzamide vs. 4-nitrobenzamide) to correlate substituent effects with IC₅₀ values in enzymatic assays .

Advanced: What mechanisms underlie its potential anticancer activity, and how can binding modes be validated?

Answer:

- Proposed Mechanisms :

- Inhibition of cyclin-dependent kinases (CDKs) via competitive binding to ATP pockets, disrupting cell cycle progression (e.g., G2/M arrest) .

- Pro-apoptotic effects via upregulation of Bax/Bak and caspase-3 activation .

- Validation Methods :

- Molecular Docking : Use CDK2/cyclin A (PDB ID: 1FIN) to predict binding interactions of the thiadiazole and benzamide groups .

- Enzyme Assays : Measure ATPase activity inhibition in recombinant CDKs .

- Flow Cytometry : Quantify apoptosis in treated cancer cell lines (e.g., MCF-7, A549) .

Advanced: How should researchers address contradictions in reported bioactivity data for thiadiazole derivatives?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions ≤0.1% v/v and confirm compound stability via HPLC .

- Metabolic Interference : Liver microsome studies can identify rapid degradation (e.g., cytochrome P450-mediated) that reduces efficacy .

Recommendation : Replicate key studies (e.g., antimicrobial screens ) with controlled variables and include positive controls (e.g., cisplatin for cytotoxicity ).

Basic: What are the recommended storage conditions and handling precautions?

Answer:

- Storage : Protect from light at –20°C in airtight containers under argon. Desiccate to prevent hydrolysis of the thioether bond .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid water contact (risk of H₂S release from thiadiazole degradation) .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: What computational tools can predict synthetic feasibility and optimize reaction yields?

Answer:

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step routes (e.g., coupling 4-benzylbenzoic acid with preformed thiadiazole-thiols) .

- DFT Calculations : Optimize transition states for cyclization steps (e.g., thiosemicarbazide → thiadiazole) using Gaussian09 with B3LYP/6-31G* .

- Yield Prediction : Machine learning models (e.g., RDKit) trained on PubChem data can suggest solvent/base combinations (e.g., DMF/K₂CO₃ vs. ethanol/Et₃N) .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

Answer:

- LogP Optimization : Introduce polar groups (e.g., sulfonamides ) or reduce aromaticity to enhance solubility while maintaining LogP <5.

- Metabolic Stability : Replace labile esters with amides or fluorinate vulnerable positions (e.g., 4-CF₃ on benzyl groups ).

- In Silico Screening : Use SwissADME to predict bioavailability, CYP inhibition, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.